tert-Butyl(dichloro)borane
Description
Evolution of Boron Reagents in Contemporary Organic Synthesis
The field of organic synthesis has been profoundly shaped by the introduction and development of boron-based reagents. acs.orgnumberanalytics.com For over six decades, these compounds have transitioned from chemical curiosities to indispensable tools in the synthetic chemist's arsenal. acs.org The initial breakthrough came in the 1950s with the pioneering work of Herbert C. Brown, who first reported the hydroboration-oxidation reaction. ksu.edu.sa This two-step process provides a straightforward method to convert alkenes into alcohols with anti-Markovnikov regioselectivity and syn-addition stereochemistry, a transformation that was previously challenging. ksu.edu.sa
The versatility of organoboranes was further showcased with the development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides. acs.orgnumberanalytics.comacs.org This reaction is celebrated for its mild conditions and tolerance of a wide array of functional groups, making it a cornerstone of modern synthetic chemistry, including the construction of complex natural products and pharmaceuticals. acs.org The success of these foundational reactions spurred the development of a diverse palette of boron-based reagents, including silylboranes, cyanoboranes, and chloroboranes, each with unique reactivity profiles. jst.go.jpjst.go.jp The impact of boron chemistry extends beyond carbon-carbon bond formation, with applications in materials science and medicine, exemplified by the development of boron-containing drugs. acs.orgnumberanalytics.comjst.go.jp
Strategic Importance of Organohaloboranes within Main Group Chemistry
Within the broad family of organoboron compounds, organohaloboranes represent a class of particularly reactive and versatile intermediates. ksu.edu.sa The presence of one or more halogen atoms on the boron center significantly increases its electrophilicity and Lewis acidity compared to their trialkylborane counterparts. acs.orgksu.edu.sa This enhanced reactivity makes them powerful reagents in a variety of chemical transformations.
Organohaloboranes are key precursors in the synthesis of other organoboron compounds that may be difficult to access through direct hydroboration. sdsu.edu For instance, they readily undergo transmetallation reactions with other organometallic reagents, allowing for the transfer of specific organic fragments to the boron center. sdsu.edu Furthermore, their heightened reactivity is demonstrated in reactions such as the efficient conversion of organic azides to secondary amines, where alkyldichloroboranes have proven to be highly effective. researchgate.netacs.org The activation of boron-halogen bonds is a key step in processes like the transmetalative carboboration of alkynes. jst.go.jp Dichloroborane itself, often used as a stable adduct, is a potent reagent for hydroboration. ontosight.aiorganic-chemistry.org This strategic importance solidifies the role of organohaloboranes as crucial building blocks and reactive intermediates in main group chemistry and organic synthesis.
Rationale for Dedicated Research on tert-Butyl(dichloro)borane within the Dichloroborane Class
While the dichloroborane functional group is known for conferring high reactivity, the specific nature of the attached organic substituent plays a critical role in modulating its synthetic utility. The compound this compound is a subject of significant interest precisely because of the unique steric and electronic properties imparted by the bulky tert-butyl group.
The primary rationale for investigating this specific molecule lies in the potential for enhanced selectivity in chemical reactions. The substantial steric hindrance provided by the tert-butyl group can be expected to direct incoming reagents with a high degree of regioselectivity and stereoselectivity, a desirable attribute for the synthesis of complex molecular architectures. This steric control could surpass that of less hindered alkyldichloroboranes like methyldichloroborane or ethyldichloroborane. Furthermore, the electron-donating inductive effect of the tert-butyl group can modulate the Lewis acidity of the boron center, fine-tuning its reactivity profile. Research into related sterically encumbered systems, such as the reaction of dichloropropynylborane with 2-tert-butylbutadiene, underscores the intriguing and complex reactivity that arises from the interplay of bulky substituents and highly reactive boron centers. rsc.org Therefore, dedicated research on this compound is driven by the prospect of developing a highly selective and synthetically valuable reagent that leverages steric control to achieve chemical transformations not possible with simpler dichloroboranes.
Interactive Data Tables
Chemical Compound Properties: this compound
This table summarizes key identifiers and properties of the primary compound of interest.
| Property | Value | Source |
| IUPAC Name | This compound | guidechem.com |
| Synonyms | dichloro-tert-butylborane, tert-butyldichloroborane | guidechem.com |
| CAS Number | 76873-78-4 | guidechem.comchemsrc.com |
| Molecular Formula | C₄H₉BCl₂ | Inferred |
| InChI Key | InChI=1S/C4H9BCl2/c1-4(2,3)5(6)7/h1-3H3 | Inferred |
Compounds Mentioned in this Article
Properties
IUPAC Name |
tert-butyl(dichloro)borane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BCl2/c1-4(2,3)5(6)7/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMHDHXOIUKKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)(C)C)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541154 | |
| Record name | tert-Butyl(dichloro)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76873-78-4 | |
| Record name | tert-Butyl(dichloro)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl Dichloro Borane and Analogous Dichloroboranes
Direct Halogenation and Alkylation/Arylation Approaches to Organoborane Derivatives
Direct halogenation and alkylation/arylation represent fundamental strategies for the formation of carbon-boron bonds and the introduction of halogen atoms to boron. While direct halogenation of alkanes with boron trihalides is not a common method for preparing alkyl(dihalo)boranes due to harsh reaction conditions and lack of selectivity, the alkylation of boron trihalides is a widely employed approach.
Aromatic hydrocarbons can undergo direct halogenation with chlorine and bromine in the presence of a Lewis acid catalyst to yield haloarenes. silapatharcollege.edu.in However, the direct synthesis of aryl(dihalo)boranes from arenes and boron trihalides is less straightforward. A more common approach involves the reaction of organometallic reagents with boron trihalides.
Alkylation of boron trichloride (B1173362) with alkylating agents is a key method for synthesizing alkyldichloroboranes. For instance, the reaction of boron trichloride with a suitable alkylating agent can yield the desired alkyldichloroborane. These reactions often require careful control of stoichiometry and temperature to prevent over-alkylation.
Synthesis via Grignard Reagent Mediated Reactions
Grignard reagents (RMgX) are powerful nucleophiles widely used in the formation of carbon-carbon and carbon-heteroatom bonds. chemguide.co.ukadichemistry.com Their reaction with boron trihalides provides a versatile route to organoboranes. chemguide.co.uk The synthesis of tert-butyl(dichloro)borane can be achieved through the reaction of a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, with boron trichloride. ajuronline.org
The general reaction involves the addition of the Grignard reagent to boron trichloride, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. chemguide.co.uk The stoichiometry is critical to selectively produce the monoalkylated product, this compound, and avoid the formation of di- and tri-alkylated boranes.
A study on the synthesis of differentially substituted trialkylphosphine boranes highlights the utility of Grignard reagents in sequential substitution reactions. ajuronline.org For example, tert-butyldimethylphosphine (B1624341) borane (B79455) was prepared from tert-butyldichlorophosphine (B1583324) and methylmagnesium bromide in a 60% yield. ajuronline.org This underscores the feasibility of controlling the degree of alkylation in related boron systems. The reaction of Grignard reagents with diisopropylaminoborane (B2863991) has also been explored for the synthesis of various boronic acids after hydrolysis. clockss.org
| Reagent 1 | Reagent 2 | Product | Solvent | Reference |
| tert-Butylmagnesium chloride | Boron trichloride | This compound | Diethyl ether or THF | ajuronline.org |
| Methylmagnesium bromide | tert-Butyldichlorophosphine | tert-Butyldimethylphosphine | Not Specified | orgsyn.org |
| Grignard Reagents | Diisopropylaminoborane | Alkyl/Aryl boronic acids (after hydrolysis) | THF | clockss.org |
Preparation of Dichloroborane Adducts as Precursors or Stabilized Forms
Due to the high reactivity and Lewis acidic nature of dichloroboranes, they are often prepared and handled as stabilized adducts with Lewis bases. These adducts serve as convenient and safer precursors that can release the free dichloroborane in situ or be used directly in subsequent reactions.
Lewis Base Complexation Strategies with Ethers, Sulfides, and Amines
Various Lewis bases, including ethers, sulfides, and amines, can form stable complexes with dichloroborane. acs.orgnih.govorganic-chemistry.org Dioxane is a particularly effective Lewis base for forming stable and reactive mono- and dichloroborane adducts. acs.orgnih.govorganic-chemistry.org The dioxane-dichloroborane adduct has shown remarkable selectivity in the hydroboration of certain olefins. acs.orgnih.gov Other ethers like monoglyme and β-chloroethyl ether also form stable dichloroborane adducts. acs.orgnih.gov However, some ethers, such as tert-butyl methyl ether and anisole, fail to form stable adducts with boron trichloride and lead to ether cleavage products. acs.orgnih.gov
Borane-amine adducts, such as tert-butylamine:borane, are also well-established and can be synthesized from the corresponding amine hydrochloride and a borohydride (B1222165) source. wisc.edu These adducts are generally stable solids.
Reduction of Boron Trihalides with Hydride Sources in the Presence of Lewis Bases
A common and convenient method for preparing dichloroborane adducts involves the reduction of boron trihalides, such as boron trichloride (BCl₃), with a hydride source in the presence of a Lewis base. acs.orgorganic-chemistry.org Sodium borohydride (NaBH₄) is a frequently used reducing agent for this purpose. acs.orgorganic-chemistry.org
For example, stable and non-volatile mono- and dichloroborane adducts of dioxane can be prepared from the dioxane-BCl₃ complex and NaBH₄. acs.orgorganic-chemistry.org This method provides a practical route to these useful reagents. The reduction of boron trifluoride with sodium hydride in diglyme (B29089) is a known method for producing diborane. researchgate.net
Methodological Advancements in the Preparation of Related Phosphine-Borane Adducts from tert-Butyldichlorophosphine
The synthesis of phosphine-borane adducts, which are valuable in catalysis and as synthetic intermediates, often starts from halophosphines like tert-butyldichlorophosphine. orgsyn.orgresearchgate.netthieme-connect.com These methods provide insights into analogous reactions for preparing borane compounds.
For instance, tert-butyl(dimethyl)phosphine-borane can be synthesized from tert-butyldichlorophosphine by reaction with methylmagnesium bromide, followed by protection with a borane-THF complex. orgsyn.org Another approach involves the synthesis of optically pure tert-butylmethylphosphine–borane from tert-butylmethylphosphinous acid–borane, which itself is derived from tert-butyldichlorophosphine. researchgate.netthieme-connect.com This highlights the use of chiral auxiliaries and reductive methodologies in preparing stereogenic phosphorus centers, a concept that can be extended to boron chemistry.
The synthesis of macrocyclic PNP and PONOP pincer ligands also utilizes tert-butyldichlorophosphine as a starting material, with the phosphine (B1218219) donors being protected as borane adducts during the synthesis. rsc.org
Considerations for Controlled Synthesis and Isolation of Highly Reactive Boron Species
The synthesis and isolation of highly reactive boron species like this compound require careful control of reaction conditions to ensure safety and product purity. These compounds are often sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).
The high Lewis acidity of many boron reagents makes them prone to forming complexes or reacting with solvents and impurities. scholaris.ca The choice of solvent is crucial; ethereal solvents are common, but their cleavage can be a side reaction with strong Lewis acidic boranes. acs.orgnih.gov
The reactivity of organoboron compounds can be harnessed for various transformations, but this also means that side reactions are possible. For example, the reaction of monoalkylboron dichlorides with aryl aldehydes can lead to a mixture of products. researchgate.net The use of bulky substituents on the boron atom can help to control reactivity and selectivity. researchgate.net The formation of stable adducts, as discussed in section 2.3, is a key strategy for handling and storing these reactive species.
Reactivity Profiles and Transformative Potential of Tert Butyl Dichloro Borane in Organic Chemistry
Electrophilic Reactivity of the Boron Center and Related Species
The core of tert-butyl(dichloro)borane's reactivity lies in the electron-deficient nature of its tricoordinate boron atom. wikipedia.orgscholaris.ca Possessing a vacant p-orbital, the boron center acts as a potent electrophile and a strong Lewis acid. thieme-connect.de The Lewis acidity of haloboranes is a well-established principle, with the general trend for boron trihalides being BBr₃ > BCl₃ > BF₃. thieme-connect.de The substitution of a chlorine atom with a tert-butyl group modulates this acidity, though the two remaining chlorine atoms ensure the molecule retains significant electrophilic character.
This inherent electrophilicity drives its participation in a variety of reactions. Organo(halo)boranes are highly sensitive to air and moisture due to the reactive boron center. thieme-connect.de The high reactivity of these compounds makes them precursors for generating even more reactive species, such as borenium ions, which are exceptionally potent electrophiles used in challenging C-H borylation reactions under specific conditions. nih.gov The electrophilic nature of this compound is fundamental to its function as a Lewis acid catalyst, where it activates substrates for subsequent chemical transformations.
Nucleophilic Additions to the Boron Atom
A fundamental reaction pathway for haloboranes involves the addition of a nucleophile to the electrophilic boron center. thieme-connect.de This addition results in the formation of a transient, tetracoordinate borate (B1201080) complex. thieme-connect.deharvard.edu This intermediate is typically unstable and proceeds to eliminate a halide ion to yield a substitution product. thieme-connect.de
This process is exemplified by reactions with a wide range of nucleophiles:
Organometallic Reagents: Reaction with organolithium reagents, such as tert-butyllithium (B1211817), or Grignard reagents leads to the substitution of one or both chlorine atoms, forming new carbon-boron bonds. For instance, the reaction of bis(trimethylsilyl)amino(dichloro)borane with tert-butyllithium yields the corresponding mono-substituted product, bis(trimethylsilyl)amino(tert-butyl)chloroborane. thieme-connect.de
Amines and Amides: Amines readily form adducts with boranes. thieme-connect.de The reaction of this compound with lithium hexamethyldisilazanide results in the substitution of a chlorine atom. thieme-connect.de These reactions are crucial for synthesizing various aminoboranes.
Other Nucleophiles: The chlorine atoms can be replaced by various nucleophiles, including hydrides, alkoxides, and thiolates, showcasing the versatility of the boron center in forming diverse chemical bonds. thieme-connect.dearkat-usa.org
The formation of these borate intermediates is a key step that precedes many of the transformative reactions catalyzed or mediated by this compound. illinois.edu
Halogen Exchange Reactions at the Boron Center
Redistribution and exchange reactions are common phenomena in boron chemistry. thieme-connect.de Halogen exchange can occur between boron halides and other halogenated compounds, driven by thermodynamic factors related to bond energies. annualreviews.org For instance, aminodihaloboranes can be prepared through amine-halogen exchange reactions between boron trihalides and tris(dialkylamino)boranes, with the stoichiometry controlling the final product. thieme-connect.de
The exchange of chlorine atoms in this compound for other halogens like fluorine or bromine can be achieved by reacting with appropriate halogenating agents. For example, 2-chloro-1,3-dimethyl-1,3,2-diazaborinane can be converted to its fluoro analogue by treatment with titanium tetrafluoride (TiF₄). thieme-connect.de These exchange reactions can proceed through mechanisms involving four-centered transition states or the formation of intermediate 'ate' complexes. harvard.eduresearchgate.net This capability allows for the fine-tuning of the borane's reactivity for specific synthetic applications.
Catalytic Activity as a Lewis Acid
The strong electrophilic nature of the boron atom makes this compound and related alkyl(dihalo)boranes effective Lewis acid catalysts. thieme-connect.de Lewis acids accelerate reactions by coordinating to electron-rich centers in a substrate, thereby activating it towards further reaction. scielo.br This activation can lead to enhanced reactivity, regioselectivity, and stereoselectivity.
A primary role of borane (B79455) Lewis acids is the activation of carbonyl compounds and other unsaturated substrates. acs.org By coordinating to the lone pair of the carbonyl oxygen, the borane increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. scielo.br This principle is widely applied in various synthetic transformations.
Similarly, unsaturated substrates like alkenes and alkynes can be activated. This activation is central to processes like the Diels-Alder reaction, where the Lewis acid coordinates to a dienophile, lowering its LUMO energy and accelerating the cycloaddition. scielo.brtamu.edu While specific data for this compound is sparse in readily available literature, its analogues and other boron halides are well-documented catalysts for these transformations. researchgate.netnih.gov For example, various borane catalysts are used to activate diazo compounds for carbene transfer reactions. thieme-connect.com
Table 1: Representative Lewis Acid-Catalyzed Reactions with Boranes
| Catalyst Type | Substrate Type | Reaction Type | Outcome | Reference(s) |
|---|---|---|---|---|
| Chiral Borane (from BBr₃) | α,β-Unsaturated Acrolein | Diels-Alder | High yield and enantioselectivity of the exo adduct. | researchgate.net |
| B(C₆F₅)₃ | Tropone | Inverse-Electron-Demand Diels-Alder | Exclusive formation of the [4+2] cycloadduct. | nih.gov |
| Alkyl(dichloro)borane | Diene/Dienophile | Diels-Alder | General catalysis, enhancing rate and selectivity. | thieme-connect.de |
Beyond activating substrates, this compound and its derivatives play a direct role in facilitating the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. illinois.edu
One of the most powerful applications is in cycloaddition reactions. As mentioned, alkyl(dihalo)boranes can catalyze Diels-Alder reactions, enabling the construction of complex six-membered rings with high control over stereochemistry. thieme-connect.descielo.brtamu.edu
Furthermore, organoboranes are central to carboboration reactions, which involve the addition of a carbon-boron bond across a C-C double or triple bond. This process directly forms a new C-C bond and a new C-B bond in a single step, with the latter being a versatile handle for further functionalization. wikipedia.org Light-promoted reactions involving NHC-boranes have also been shown to achieve C-B and C-C bond formation in the synthesis of borylated furanones. rsc.org Copper-catalyzed reactions are also a prominent method for forming C-B bonds, particularly for creating α-substituted allylboronates. beilstein-journals.org
Table 2: Examples of Boron-Mediated Carbon-Carbon Bond Formation
| Boron Reagent Type | Reaction | Key Transformation | Significance | Reference(s) |
|---|---|---|---|---|
| Alkyl(9-BBN) | Suzuki Coupling | Alkyl-Alkyl Cross-Coupling | Forms sp³-sp³ C-C bonds from alkyl halides. | illinois.edu |
| Vinyldibromoborane | Diels-Alder Reaction | [4+2] Cycloaddition | Highly reactive dienophile for C-C bond formation. | tamu.edu |
| Allylphosphine-borane | Alkylation | α- or γ-Alkylation of Allyl Anion | Forms new C-C bonds at positions controlled by sterics. | arkat-usa.org |
Participation in Group 13 Exchange and Transborylation Processes
Group 13 exchange reactions, which involve the transfer of substituents between two group 13 elements, are fundamental processes in organometallic chemistry. nih.govbeilstein-journals.orgresearchgate.net When this exchange occurs between two boron atoms, it is termed transborylation. nih.govbeilstein-journals.orgresearchgate.net These redox-neutral σ-bond metathesis reactions are increasingly vital for turning stoichiometric processes into catalytic ones. nih.govbeilstein-journals.org
Transborylation is a key mechanistic step that enables catalytic turnover in several borane-catalyzed reactions. nih.gov A prominent example is the hydroboration of alkynes or enones using a dialkylborane catalyst (like 9-BBN) in the presence of a stoichiometric borane reagent like pinacolborane (HBpin). nih.govbeilstein-journals.org In these cycles, the catalyst adds to the substrate, and the resulting organoborane product undergoes transborylation with HBpin. This step transfers the desired functionalized organic group to the pinacolato backbone, releasing a stable boronic ester product and regenerating the active dialkylborane catalyst. nih.govbeilstein-journals.orgresearchgate.net This strategy has been applied to reductive cyanations, aldol-type reactions, and hydroborations. nih.govrsc.org
While direct examples involving this compound are not extensively detailed, the principles apply broadly to organoboranes. The ability of the B-Cl and B-C bonds to participate in such exchanges is crucial for its potential integration into these modern catalytic systems, expanding the utility of main group elements in catalysis. nih.govbeilstein-journals.org
Involvement in Radical Pathways and Radical Initiated Reactions
The involvement of organoboranes in radical chemistry provides a powerful platform for bond formation and functional group manipulation. While the radical chemistry of borane species containing B-H bonds, such as N-heterocyclic carbene (NHC)-boranes, is well-documented, the role of haloboranes like this compound is more specialized. Their participation in radical pathways often hinges on mechanisms distinct from the direct hydrogen-atom abstraction common to NHC-boranes.
The initiation of many radical reactions involving boranes relies on standard radical initiators, which generate initial radical species through homolytic cleavage upon thermal or photochemical stimulation. A common example is di-tert-butyl peroxide (DTBP), which decomposes upon heating to form tert-butoxyl radicals. ustc.edu.cnnsf.gov These highly reactive radicals can then engage in subsequent steps to propagate a radical chain.
A key pathway for dichloroboranes to participate in radical processes is through halogen-atom transfer (XAT). In this mechanism, a boryl radical can abstract a halogen atom from an organic halide, generating a new carbon-centered radical and a haloborane. While direct generation of a tert-butyl(dichloro)boryl radical from this compound is not a commonly cited pathway, the reactivity of related boryl radicals in chlorine-atom transfer illustrates a potential mode of action.
Research has shown that boryl radicals, generated from precursors like 1,3-dimethylimidazol-2-ylidene (B1247496) borane, can facilitate the sequential dechlorination of trichloromethyl compounds. ustc.edu.cn This process highlights the ability of a boryl radical to act as a chlorine-atom acceptor, thereby initiating a radical cascade. The reaction proceeds through the transfer of a chlorine atom from the substrate to the boryl radical, which in turn generates an α,α-dichloro carbonyl radical. ustc.edu.cn This intermediate can then be trapped by an alkene to form a new carbon-carbon bond.
A proposed radical chain mechanism for this type of transformation is as follows:
Initiation: A radical initiator (e.g., dilauroyl peroxide, DLP) generates an initial radical species.
Propagation Step 1 (Chlorine-Atom Transfer): The initiator radical reacts with a boryl radical precursor (e.g., an NHC-borane) to form a boryl radical. This boryl radical then abstracts a chlorine atom from a trichloromethyl compound, yielding a dichloroboryl species and an α,α-dichloro carbonyl radical. ustc.edu.cn
Propagation Step 2 (C-C Bond Formation): The α,α-dichloro carbonyl radical adds to an alkene to form a new radical intermediate.
Propagation Step 3 (Hydrogen-Atom Transfer): The resulting radical abstracts a hydrogen atom from a donor (like a thiol co-catalyst) to yield the final product and regenerate the thiyl radical, which continues the chain.
The scope of this dechlorinative coupling demonstrates its utility with various amides and alkenes, showcasing the functional group tolerance of the radical pathway.
| Trichloromethyl Substrate | Alkene Partner | Reaction Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-phenyl-2,2,2-trichloroacetamide | 1,1-diphenylethylene | DLP (50 mol %), PhSH (20 mol %), PhCF3, 80 °C | Dichloro-coupled product | 85 | ustc.edu.cn |
| N-(4-fluorophenyl)-2,2,2-trichloroacetamide | 1,1-diphenylethylene | DLP (50 mol %), PhSH (20 mol %), PhCF3, 80 °C | Dichloro-coupled product | 82 | ustc.edu.cn |
| N-methyl-N-phenyl-2,2,2-trichloroacetamide | 1,1-diphenylethylene | DLP (50 mol %), PhSH (20 mol %), PhCF3, 80 °C | Dichloro-coupled product | 80 | ustc.edu.cn |
| N-phenyl-2,2,2-trichloroacetamide | α-methylstyrene | DLP (50 mol %), PhSH (20 mol %), PhCF3, 80 °C | Dichloro-coupled product | 75 | ustc.edu.cn |
| Ethyl 2,2,2-trichloroacetate | 1,1-diphenylethylene | DLP (50 mol %), PhSH (20 mol %), PhCF3, 80 °C | Dichloro-coupled product | 88 | ustc.edu.cn |
This documented reactivity of boryl radicals in chlorine abstraction provides a framework for considering the potential role of this compound in similar radical pathways. If a tert-butyl(dichloro)boryl radical were generated, it could theoretically participate in analogous atom-transfer processes. However, the generation of this specific radical is challenging due to the absence of a B-H bond for conventional hydrogen abstraction and the strength of the B-Cl bonds.
Mechanistic Investigations of Reactions Involving Tert Butyl Dichloro Borane
Elucidation of Reaction Intermediates and Transient Species
The mechanistic pathways of reactions involving tert-butyl(dichloro)borane are dictated by the formation of highly reactive intermediates. Understanding these transient species is fundamental to controlling the outcome of synthetic transformations. Key intermediates include electrophilic borenium ions and Lewis acid-base adducts, each playing a distinct role in the reaction cascade.
Borenium ions, characterized by a cationic, trivalent boron center, are exceptionally potent electrophiles. Their generation from precursors like this compound significantly enhances reactivity, particularly in challenging C-H activation reactions. The formation of borenium ions can be achieved through several methods, including halide abstraction from a dichloroborane by a strong Lewis acid or hydride abstraction from a corresponding borane (B79455) adduct. nih.gov In the case of N,N-dimethylbenzylamine borane, treatment with a trityl salt ([Ph₃C]⁺[B(C₆F₅)₄]⁻) generates a hydride-bridged borenium salt dimer as an observable intermediate. nih.gov Further addition of the activator promotes intramolecular electrophilic borylation, suggesting the involvement of a highly reactive borenium equivalent. nih.gov
Once formed, these borenium ions or their equivalents are highly reactive. They can participate in electrophilic aromatic substitution, as seen in the intramolecular cyclization of amine boranes to form boron-containing heterocycles. nih.govnih.gov Computational studies using B3LYP/6-31G* methods on related systems suggest that this internal borylation can proceed through a C–H insertion transition state accessible from either a borenium π-complex or a Wheland intermediate. nih.gov The high electrophilicity of these intermediates enables reactions that are otherwise inaccessible, positioning them as key species in modern synthetic chemistry. scholaris.caresearchgate.net
This compound, as a potent Lewis acid, readily reacts with Lewis bases such as amines to form stable adducts. wisc.edu This process involves the donation of a lone pair of electrons from the Lewis base to the electron-deficient boron center. wisc.edu The formation of these adducts can be readily characterized using spectroscopic techniques. For instance, the formation of a tert-butylamine:borane adduct is confirmed by infrared (IR) spectroscopy, which shows the appearance of characteristic B-H stretching frequencies and a B-N bend, distinguishing the product from the starting materials. wisc.eduwisc.edu
These Lewis acid-base adducts are not merely stable products but often serve as crucial intermediates in catalytic cycles. mdpi.com The formation of an adduct can temper the reactivity of the borane or act as a resting state for the catalyst. In some catalytic processes, the adduct itself is the active catalyst or a precursor to the more reactive borenium ion. For example, a tert-butylisocyanide-B(C₆F₅)₃ adduct has been shown to be a competent catalyst for the cyanation of benzyl (B1604629) alcohols. mdpi.com The adduct can react with the substrate to facilitate the formation of a carbocation intermediate, which is then trapped by the cyanide source. mdpi.com This demonstrates the dual role of adducts: they can act as stable, characterizable species and as pivotal players in catalytic transformations.
Table 1: Selected IR Spectroscopy Data for a tert-Butylamine:Borane Adduct Data sourced from a study on the synthesis and characterization of the adduct. wisc.edu
| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |
| N-H | 3253, 3223 | Symmetric and Asymmetric Stretch |
| B-H | 2404, 2309, 2274 | B-H Stretch |
| B-N | 1404 | B-N Bend |
| C-H | 2992, 2976 | C-H Stretch |
Detailed Analysis of Transition State Geometries and Energetics
The geometry and energy of transition states are critical determinants of reaction rates and selectivity. While specific computational data for this compound are not extensively published, analysis of related borane reactions provides significant insight. Density Functional Theory (DFT) calculations are a primary tool for probing these fleeting structures. researchgate.net
In hydroboration reactions involving alkenes, the mechanism is generally understood to proceed via a concerted, four-membered transition state. ucalgary.ca This involves the simultaneous formation of the C-B and C-H bonds and the breaking of the C=C π-bond and a B-H bond. ucalgary.ca The geometry of this transition state is asynchronous, meaning the extent of bond formation and breaking is not uniform. ucalgary.ca For example, in the reaction of borane with propene, calculations show that C-B bond formation is often slightly ahead of C-H bond formation. ucalgary.ca The energetics of this transition state are influenced by both steric and electronic factors, dictating the regioselectivity of the addition. ucalgary.ca DFT calculations on other complex boron-mediated transformations have identified rate-limiting transition states, providing a quantitative basis for understanding catalyst performance and reaction outcomes. researchgate.net
Stereochemical Outcomes and Diastereoselective/Enantioselective Control in Boron-Mediated Transformations
The steric bulk of the tert-butyl group combined with the reactivity of the dichloroborane moiety makes this reagent a powerful tool for controlling stereochemistry. The stereochemical outcome in boron-mediated reactions can be directed either by chiral substrates or by chiral catalysts.
In substrate-controlled reactions, such as the Matteson homologation, a chiral auxiliary on the boronic ester directs the approach of the nucleophile, leading to a diastereoselective outcome. mdpi.com The mechanism involves the formation of a tetrahedral boronate complex, followed by a 1,2-migration of the alkyl group, with the stereochemistry being set during this rearrangement step. mdpi.com
For enantioselective control, chiral catalysts are employed to create a chiral environment around the reacting species. For example, the enantioselective addition of allyl groups to ketones can be catalyzed by an in situ generated boryl–ammonium salt derived from a chiral ligand. nih.gov In reactions with dihalomethyl ketones, high enantiomeric ratios (up to 97.5:2.5 e.r.) have been achieved. nih.gov This control is attributed to favorable electrostatic interactions and the minimization of steric repulsion within the transition state. Similarly, catalytic enantioselective 1,2-boronate rearrangements have been developed using chiral thiourea-based catalysts, achieving up to 92% ee. nih.gov The analysis of the transition state structures in these systems reveals complex networks of attractive interactions that stabilize the pathway leading to the major enantiomer. nih.gov
Table 2: Enantioselective Control in Boron-Mediated Reactions Data compiled from studies on catalytic enantioselective additions and rearrangements. nih.govnih.gov
| Reaction Type | Substrate | Catalyst System | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |
| Allylation | Dichloromethyl phenyl ketone | Chiral Boryl-Ammonium Salt | 94:6 er |
| Allylation | Dibromomethyl phenyl ketone | Chiral Boryl-Ammonium Salt | 91:9 er |
| 1,2-Boronate Rearrangement | Lithium boronate (n-Bu) | Chiral Lithium-isothiourea-boronate | 92% ee |
Kinetic and Thermodynamic Profiling of Reaction Pathways
Furthermore, variable-temperature NMR studies can be used to establish thermodynamic parameters (ΔH°, ΔS°) for equilibria between a catalyst and substrate-adducts. researchgate.net In some systems, it has been shown that an equilibrium between the catalyst and a Lewis acid-base adduct is established rapidly, and the subsequent reduction or reaction is the rate-limiting step. researchgate.net These profiles provide a quantitative picture of the reaction landscape, highlighting energy barriers and thermodynamic wells that govern the transformation. pitt.edu
Influence of Steric and Electronic Factors on Reaction Mechanisms
The reactivity of this compound is governed by a powerful interplay of steric and electronic factors.
Steric Factors: The most significant steric feature is the bulky tert-butyl group. This group exerts substantial steric hindrance, which plays a crucial role in controlling regioselectivity. In hydroboration reactions, for example, the boron atom preferentially adds to the least substituted carbon of a double bond (anti-Markovnikov selectivity). ucalgary.ca This is a direct consequence of the steric repulsion between the large tert-butyl group and the substituents on the alkene, which disfavors addition at the more substituted position. ucalgary.caacs.org
Electronic Factors: The two chlorine atoms are highly electronegative and strongly electron-withdrawing. This effect drastically increases the Lewis acidity of the boron center, rendering it highly electrophilic. scholaris.ca This enhanced electrophilicity makes this compound a potent reagent for activating C-H bonds and reacting with weak nucleophiles. researchgate.net The electronic properties of substituents on the substrate can also influence the reaction; for instance, electron-donating groups on an aromatic ring can accelerate electrophilic borylation. acs.org
Applications of Tert Butyl Dichloro Borane in Advanced Organic Synthesis
Hydroboration Reactions: Scope and Regioselectivity
Hydroboration is a fundamental reaction in organic chemistry involving the addition of a boron-hydrogen bond across a carbon-carbon multiple bond. masterorganicchemistry.comumich.edu This process is a cornerstone for the synthesis of organoboranes, which are versatile intermediates in organic synthesis. tdx.catrsc.org The reaction typically proceeds via a syn-addition, where the boron and hydrogen atoms add to the same face of the double or triple bond, and it generally follows an anti-Markovnikov regioselectivity. masterorganicchemistry.comrsc.orglibretexts.org This means the boron atom attaches to the less substituted carbon of the alkene, a preference driven by both steric and electronic effects. umich.edulibretexts.org
The steric bulk of the borane (B79455) reagent plays a significant role in directing the regioselectivity of the hydroboration reaction. tdx.catyale.edu For instance, bulkier boranes enhance the anti-Markovnikov selectivity. rsc.org While traditional hydroboration is uncatalyzed, metal-catalyzed hydroboration reactions have emerged as more efficient and selective methods, often proceeding under milder conditions. tdx.cat
Tert-butyl(dichloro)borane serves as a boron source for the hydroboration of alkenes and alkynes. smolecule.com The hydroboration of alkenes leads to the formation of alkylboranes, which can then be oxidized to produce alcohols with anti-Markovnikov regioselectivity. masterorganicchemistry.comlibretexts.org This provides a complementary method to other hydration techniques like acid-catalyzed hydration or oxymercuration-demercuration, which yield Markovnikov alcohols. masterorganicchemistry.com
The reaction is stereospecific, with the syn-addition of the B-H bond across the double bond resulting in a specific stereochemical outcome. libretexts.orgyale.edu For example, the hydroboration of 1-methylcyclopentene (B36725) yields only the product where the hydroxyl group (after oxidation) and the hydrogen atom have added to the same side of the original double bond. masterorganicchemistry.com
In the case of alkynes, hydroboration can lead to the formation of alkenylboranes. nsf.gov While traditional methods with trivalent boranes typically result in cis-adducts, newer methods have been developed to achieve trans-hydroboration, providing access to (E)-alkenylboranes. nsf.govresearchgate.net
Table 1: Regioselectivity in Hydroboration of Alkenes
| Alkene | Reagent | Major Product (after oxidation) | Selectivity |
| Terminal Olefin | HBR₂ | Primary Alcohol | Excellent (e.g., 19:1) umich.edu |
| 2,2-Disubstituted Olefin | HBR₂ | Primary Alcohol | High (e.g., 99:1) umich.edu |
| Trisubstituted Olefin | HBR₂ | Less Substituted Alcohol | High (e.g., 98:2) umich.edu |
| 1-Methylcyclopentene | BH₃ then H₂O₂ | trans-2-Methylcyclopentanol | Syn-addition masterorganicchemistry.com |
This table illustrates the general regioselectivity observed in hydroboration reactions. Specific outcomes can vary based on the exact structure of the alkene and the borane reagent used.
The development of stereoselective hydroboration protocols has been a significant area of research, enabling the synthesis of chiral molecules with high enantiomeric purity. tdx.cat Chiral borane reagents, often derived from natural products like α-pinene, can be used to achieve asymmetric hydroboration of alkenes, leading to the formation of diastereomerically enriched alkylboranes. rsc.org
For example, diisopinocampheylborane, prepared from α-pinene and borane, is a highly effective reagent for the asymmetric hydroboration of prochiral alkenes. rsc.org The subsequent oxidation of the resulting organoborane yields a chiral alcohol with high enantiomeric excess. The stereochemical outcome is dictated by the specific enantiomer of the chiral borane used.
Catalytic asymmetric hydroboration, often employing transition metal complexes with chiral ligands, has also emerged as a powerful tool. tdx.cat These methods offer the advantage of using only a catalytic amount of the chiral source, making the process more atom-economical.
Functional Group Interconversions Mediated by this compound
Organoboranes, such as those derived from this compound, are highly versatile intermediates that can be converted into a wide array of functional groups. tdx.catimperial.ac.uk The carbon-boron bond can be readily cleaved and replaced by other atoms, including oxygen, nitrogen, and halogens.
The most common functional group interconversion is the oxidation of the C-B bond to a C-O bond, typically achieved using hydrogen peroxide and a base, to yield alcohols. masterorganicchemistry.comrsc.org This reaction proceeds with retention of the stereochemistry at the carbon atom. libretexts.orgyale.edu
Beyond oxidation, organoboranes can be transformed into other functional groups. For instance, reaction with amines or their derivatives can lead to the formation of amines. Halogenation of organoboranes provides a route to alkyl halides. These transformations significantly broaden the synthetic utility of the initial hydroboration step.
Carbon-Carbon Bond Formation: Beyond Hydroboration
The utility of this compound extends beyond hydroboration and subsequent functional group interconversions to the formation of new carbon-carbon bonds. The organoboron intermediates derived from this reagent can participate in various coupling and cycloaddition reactions.
Organoboron compounds are key participants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netacs.org This reaction provides a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netuwindsor.ca
The scope of the Suzuki-Miyaura coupling is extensive, accommodating a wide range of functional groups and coupling partners, including aryl, alkenyl, and alkyl groups. researchgate.netacs.org The reaction is valued for its mild conditions, low toxicity of the boron reagents, and high selectivity. researchgate.net Organoboron intermediates derived from this compound can be utilized in these reactions to construct complex molecular architectures. rsc.orgnih.gov The development of enantioselective cross-coupling reactions has further expanded the utility of this methodology, allowing for the stereospecific formation of C-C bonds. acs.org
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Organoboron Compound | Coupling Partner | Catalyst | Product Type |
| Arylboronic acid | Aryl halide | Pd(0) | Biaryl |
| Alkenylborane | Alkenyl halide | Pd(0) | Conjugated diene |
| Alkylborane | Aryl halide | Pd(0) | Alkylarene |
This table provides a general overview of the types of bonds that can be formed using the Suzuki-Miyaura reaction.
Organoboron compounds can also participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures. rsc.orgmdpi.comrsc.org In these reactions, an organoboron-containing dienophile can react with a diene to form a six-membered ring. tamu.edu The electronic properties of the boron substituent can influence the reactivity and selectivity of the cycloaddition. tamu.edu
For example, studies on the reaction of dichloropropynylborane with 2-tert-butylbutadiene have shown competition between a Diels-Alder reaction and a 1,4-alkynylboration, with the outcome dependent on the reaction conditions and the stability of the intermediates. rsc.orgrsc.org The use of chiral vinylboranes has also been explored to achieve enantioselective Diels-Alder reactions. tamu.edu
Beyond the Diels-Alder reaction, organoboron compounds can be involved in other types of cycloadditions, including [3+2] cycloadditions, which provide access to five-membered rings. pku.edu.cn These reactions highlight the versatility of organoboron intermediates in constructing diverse cyclic systems.
Activation of Small Molecules and Unique Substrates for Synthesis
The reactivity of this compound and related dichloroborane compounds extends to the activation of unique substrates, showcasing its utility in non-conventional synthetic transformations. A notable area of research involves the use of amidinate-supported dichloroboranes, where the tert-butyl group is part of the ligand framework, to induce intramolecular activation and rearrangement.
In studies involving the reaction of amidinate-supported dichloroboranes with the bulky nucleophile potassium tris(trimethylsilyl)silyl, KSi(SiMe₃)₃, a unique activation of the amidinate backbone has been observed. researchgate.net When the amidinate ligand bears a tert-butyl group, as in the complex [tBuC(NCy)₂]BCl₂, treatment with the hypersilyl anion does not lead to a simple substitution at the boron center. Instead, the reaction triggers an attack at the β-carbon of the amidinate backbone. researchgate.net This results in the formation of a saturated four-membered heterocyclic chloroborane. researchgate.netsmolecule.com This transformation represents a significant activation of a typically robust C-C bond within the ligand scaffold, induced by the electronic and steric properties of the boron center and its substituents.
The reaction proceeds in high yield (94%), affording a colorless, crystalline solid that has been fully characterized by NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net This selective activation highlights a unique mode of reactivity for dichloroborane systems, moving beyond their traditional role as simple Lewis acids or precursors for borylation.
Table 1: Reactivity of Amidinate-Supported Dichloroborane with a Hypersilyl Anion researchgate.net
| Starting Complex | Reactant | Product | Yield |
|---|
This reactivity pattern underscores the potential of such systems in the activation of strong bonds and the synthesis of complex heterocyclic structures, which are valuable scaffolds in medicinal and materials chemistry. The tert-butyl group, in this context, plays a crucial role in directing the reactivity pathway of the dichloroborane moiety. researchgate.net
Role in C-H Functionalization and Direct Borylation Reactions
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, allowing for the streamlined construction of complex molecules. Borylation, the installation of a boryl group onto a substrate, is a key transformation within this field, as the resulting organoboron compounds are exceptionally versatile synthetic intermediates. mt.com While various transition-metal catalyzed and electrophilic borylation methods exist, the specific role of this compound in direct C-H borylation is limited and governed by fundamental electronic principles.
The efficiency of direct C-H borylation, particularly via electrophilic substitution pathways, relies heavily on the electrophilicity of the boron center. rsc.org Computational studies have shown that for direct borations of hydrocarbons like methane, the reaction is favored by a more electrophilic boron atom. rsc.org Substituents on the boron that decrease its Lewis acidity tend to disfavor this type of C-H activation. rsc.org The tert-butyl group is an electron-donating alkyl group, which reduces the electrophilicity of the boron center in this compound compared to simpler reagents like borane (BH₃) or boron trichloride (B1173362) (BCl₃). This inherent electronic property makes it a less likely candidate for direct electrophilic C-H borylation of unactivated hydrocarbons.
Consequently, the literature on C-H functionalization predominantly features other types of borylating agents. Iridium- and rhodium-based catalysts are often employed with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) for the C-H borylation of arenes and heteroarenes. rsc.orgbeilstein-journals.org In many of these systems, tert-butyl groups are frequently incorporated into the ancillary ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) to enhance catalyst stability and performance, rather than being a component of the boron reagent itself. beilstein-journals.org
While not prominent in direct C-H borylation, alkylboron dichlorides, the class of compounds to which this compound belongs, have demonstrated utility in other types of functionalization reactions. For instance, they can participate in the chloroalkylation of aryl aldehydes. iupac.org In the presence of oxygen, these reagents react with aldehydes to produce chloroalkylation products exclusively, rather than the alcohol products that might be expected from a Grignard-type addition. iupac.org
Table 2: Functionalization of Aryl Aldehydes with Alkylboron Dichlorides iupac.org
| Aldehyde Substrate | Boron Reagent | Condition | Product Type |
|---|---|---|---|
| Aryl Aldehyde | R-BCl₂ | O₂ | Chloroalkylation Product |
This reactivity demonstrates a pathway for C-C bond formation and functionalization at a carbonyl carbon, representing a valuable, albeit different, synthetic application for this class of organoboron halides.
Theoretical and Computational Chemistry Studies of Tert Butyl Dichloro Borane
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are instrumental in elucidating the electronic structure of molecules like tert-butyl(dichloro)borane. These calculations provide insights into the distribution of electrons within the molecule, the nature of its chemical bonds, and its inherent reactivity.
The bonding in this compound is characterized by the covalent interactions between the central boron atom and the tert-butyl group's carbon atom, as well as the two chlorine atoms.
Boron-Carbon Bond: The B-C bond is a single covalent bond with a degree of polarity due to the difference in electronegativity between boron and carbon. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the hybridization of the atomic orbitals involved in this bond and the extent of electron delocalization. It is expected that the boron atom would exhibit sp² hybridization, consistent with its trigonal planar geometry.
Boron-Halogen Bonds: The B-Cl bonds are also covalent but are significantly polarized towards the more electronegative chlorine atoms. This polarization results in a partial positive charge on the boron atom and partial negative charges on the chlorine atoms. A key feature of boron trihalides is the concept of π-backbonding, where the filled p-orbitals of the halogens can donate electron density to the vacant p-orbital of the boron atom. While this effect is most pronounced in BF₃, it is also present in BCl₃ and would be expected to play a role in the electronic structure of this compound. NBO analysis could provide a quantitative measure of this interaction by examining the donor-acceptor interactions between the chlorine lone pairs and the empty boron p-orbital.
A hypothetical data table summarizing expected bonding characteristics from a DFT calculation is presented below.
| Bond | Expected Bond Length (Å) | Expected Wiberg Bond Order | Expected Natural Charge on Boron | Expected Natural Charge on Atom 2 |
| B-C | ~1.57 | ~0.95 | +0.5 to +0.7 | -0.6 to -0.8 (on Carbon) |
| B-Cl | ~1.75 | ~1.05 | +0.5 to +0.7 | -0.25 to -0.35 (on Chlorine) |
Note: This data is illustrative and based on typical values for similar compounds. Actual values would require specific quantum chemical calculations.
The electron-deficient nature of the boron atom in this compound makes it a potent Lewis acid and an electrophile. Computational chemistry offers several methods to quantify these properties:
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a direct indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to stronger Lewis acidity. For this compound, the LUMO would be the vacant p-orbital on the boron atom.
Fluoride (B91410) Ion Affinity (FIA): This is a computed thermodynamic quantity that measures the energy change when a fluoride ion binds to the Lewis acid. A more negative FIA value indicates stronger Lewis acidity.
Global Electrophilicity Index (ω): This index, derived from conceptual DFT, provides a quantitative measure of the electrophilic character of a species.
A comparative table of calculated Lewis acidity indicators for this compound and related compounds might look as follows:
| Compound | Calculated LUMO Energy (eV) | Calculated Fluoride Ion Affinity (kcal/mol) | Calculated Global Electrophilicity Index (ω) |
| Boron trichloride (B1173362) (BCl₃) | -1.0 to -1.5 | -80 to -90 | High |
| This compound | -0.8 to -1.2 | -70 to -80 | High |
| Trimethylborane (B(CH₃)₃) | +0.5 to +1.0 | -50 to -60 | Moderate |
Note: This data is illustrative and based on general chemical principles. Actual values would require specific quantum chemical calculations. The tert-butyl group is electron-donating compared to a chlorine atom, which would slightly reduce the Lewis acidity of the boron center compared to BCl₃.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
For reactions such as hydroboration or reactions with nucleophiles, computational models can predict the outcome with a high degree of accuracy.
Reactivity: The activation energy for a given reaction, calculated as the energy difference between the reactants and the transition state, determines the reaction rate. Lower activation energies indicate higher reactivity.
Regioselectivity: In reactions with unsymmetrical substrates, this compound can add in different orientations. By calculating the energies of the transition states for all possible pathways, the preferred regioisomer can be predicted. For example, in the hydroboration of an unsymmetrical alkene, the boron atom will preferentially add to the less substituted carbon atom.
Stereoselectivity: Similarly, the stereochemical outcome of a reaction can be predicted by comparing the activation energies of the transition states leading to different stereoisomers.
A key aspect of computational reaction modeling is the mapping of the energetic landscape. This involves locating all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface and calculating their relative energies. This provides a comprehensive picture of the reaction mechanism. For instance, the reaction of this compound with a Lewis base would proceed through a transition state to form a stable Lewis acid-base adduct. The calculated reaction profile would show the energy changes along this reaction coordinate.
An illustrative reaction coordinate diagram for the addition of a generic nucleophile (Nu) to this compound is shown below.
| Reaction Step | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu | 0.0 |
| Transition State | Formation of the B-Nu bond | +5 to +15 |
| Product (Adduct) | [this compound]-Nu | -20 to -40 |
Note: The energy values are hypothetical and would depend on the specific nucleophile.
Development of Computational Models for Boron-Containing Systems
The accurate computational modeling of boron-containing systems requires the use of appropriate theoretical methods and basis sets. The electron deficiency of boron and the potential for multicenter bonding in some boranes can present challenges for standard computational methods. Research in this area focuses on:
Developing and benchmarking new density functionals that can accurately describe the electronic structure and reactivity of organoboranes.
Creating specialized basis sets that are optimized for boron and its common bonding partners.
Incorporating solvent effects into calculations, as many reactions involving organoboranes are performed in solution.
These advancements in computational methodology are crucial for providing reliable predictions and a deeper understanding of the chemistry of compounds like this compound.
Correlation of Theoretical Predictions with Experimental Observables (e.g., Spectroscopic Data)
A comprehensive comparison between theoretical predictions and experimental spectroscopic data for this compound is crucial for validating computational models and gaining deeper insights into its electronic structure and vibrational dynamics. However, a detailed survey of the scientific literature reveals a notable scarcity of studies that directly correlate theoretical calculations with experimental spectroscopic measurements for this specific compound.
Similarly, the vibrational spectra (Infrared and Raman) of molecules containing the tert-butyl group and boron-halogen bonds have been studied computationally, often showing good agreement with experimental observations after appropriate scaling of the calculated frequencies. These studies provide a framework for how such a correlational analysis for this compound would be approached.
Data Tables
Due to the lack of specific published data directly comparing experimental and theoretical spectroscopic values for this compound, the following data tables are presented as templates that would be populated by such research.
Table 1: Comparison of Experimental and Calculated ¹¹B NMR Chemical Shifts for this compound
| Parameter | Experimental Value (ppm) | Calculated Value (ppm) | Method/Basis Set | Reference |
| δ(¹¹B) | Data not available | Data not available | e.g., B3LYP/6-311+G(d,p) | N/A |
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| ν(C-H) asymmetric | Data not available | Data not available | Data not available | C-H stretch |
| ν(C-H) symmetric | Data not available | Data not available | Data not available | C-H stretch |
| δ(CH₃) asymmetric | Data not available | Data not available | Data not available | CH₃ bend |
| δ(CH₃) symmetric | Data not available | Data not available | Data not available | CH₃ bend |
| ν(B-Cl) asymmetric | Data not available | Data not available | Data not available | B-Cl stretch |
| ν(B-Cl) symmetric | Data not available | Data not available | Data not available | B-Cl stretch |
| ν(B-C) | Data not available | Data not available | Data not available | B-C stretch |
| Skeletal deformations | Data not available | Data not available | Data not available | C-C, B-C, B-Cl bends |
Detailed Research Findings
A dedicated computational study on this compound would be required to generate the theoretical data for the tables above. Such a study would typically involve:
Optimization of the molecular geometry of this compound using a selected level of theory (e.g., DFT with a functional like B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).
Calculation of the NMR shielding tensors to predict the ¹¹B chemical shift. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.
Computation of the vibrational frequencies and their corresponding infrared and Raman intensities. This is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates.
The calculated values would then be compared with experimentally obtained spectra. For NMR, the calculated shielding constant would be converted to a chemical shift relative to a standard reference compound (e.g., BF₃·OEt₂). For vibrational spectra, the calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method. The agreement between the scaled theoretical frequencies and the experimental band positions, as well as the correspondence between calculated and observed intensities, would provide a measure of the accuracy of the computational model.
Conclusion and Future Research Perspectives
Summary of Current Academic Understanding and Research Gaps
The existing body of research on tert-butyl(dichloro)borane primarily focuses on its role as a Lewis acid and a precursor for the synthesis of other tert-butylboron compounds. Its bulky tert-butyl group provides steric hindrance that can influence reactivity and selectivity in certain reactions. However, detailed mechanistic studies and a broad exploration of its synthetic applications are limited.
Key Research Gaps:
A systematic investigation into the Lewis acidity of this compound in comparison to other dichloroboranes is not well-documented.
The reactivity profile of the B-Cl bonds in this specific steric environment towards a wide range of nucleophiles has not been thoroughly mapped.
There is a notable absence of studies focusing on its application in modern synthetic methodologies, such as frustrated Lewis pair (FLP) chemistry or as a catalyst in C-C bond-forming reactions.
Unexplored Reactivity Pathways and Emerging Synthetic Potential
The synthetic potential of this compound is likely much broader than currently realized. The combination of its steric bulk and the reactivity of its two chlorine atoms suggests several avenues for exploration.
Potential Unexplored Pathways:
Sequential Functionalization: The stepwise substitution of the two chloro groups could provide access to a variety of unsymmetrical tert-butylboron compounds, which are valuable synthetic intermediates.
Reductive Chemistry: Investigation into the reduction of this compound could yield tert-butylborane (t-BuBH2), a potentially valuable hydroboration reagent with unique steric and electronic properties.
Insertion Reactions: Its potential to participate in insertion reactions with unsaturated substrates, such as alkynes or nitriles, remains largely unexplored and could lead to novel heterocyclic systems.
Design and Development of New Chiral this compound Reagents for Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern organic chemistry, yet the development of chiral reagents based on the this compound scaffold is a significant research gap. soci.org The steric demand of the tert-butyl group could be advantageous in creating a well-defined chiral pocket around the boron center.
Future research should focus on the synthesis of chiral derivatives by reacting this compound with chiral ligands, such as chiral diols, amino alcohols, or diamines. These new reagents could then be evaluated in key asymmetric transformations.
Table 1: Potential Chiral Ligands for Derivatization
| Ligand Class | Example Ligand | Potential Application |
|---|---|---|
| Chiral Diols | TADDOL | Asymmetric Diels-Alder reactions |
| Chiral Amino Alcohols | (1R,2S)-(-)-Norephedrine | Asymmetric ketone reductions |
This table is illustrative of potential research directions and does not represent existing reagents.
Integration of this compound in Novel Catalytic Strategies
The application of boranes as catalysts has expanded significantly, particularly in areas like polymerization, hydrogenation, and C-H activation. acs.orgmdpi.com However, this compound has not been prominently featured in these catalytic advancements. Its properties as a strong Lewis acid could be harnessed for various catalytic cycles.
Future Catalytic Applications to Investigate:
Lewis Acid Catalysis: Its efficacy in catalyzing reactions such as Friedel-Crafts alkylations, Diels-Alder reactions, or Mukaiyama aldol (B89426) reactions should be systematically studied.
Frustrated Lewis Pair (FLP) Chemistry: In combination with a bulky Lewis base, it could form an FLP capable of activating small molecules like H₂, CO₂, or olefins.
Polymerization Initiation: Its potential as a cationic polymerization initiator for electron-rich monomers warrants investigation.
Advancements in Spectroscopic and Computational Techniques for Deeper Mechanistic Elucidation and Characterization
A deeper understanding of the structure, bonding, and reaction mechanisms of this compound and its derivatives requires the application of advanced characterization techniques. While standard techniques like NMR spectroscopy are used, more sophisticated methods could provide invaluable insights.
Recommended Advanced Techniques:
Variable Temperature (VT) NMR: To study dynamic processes and the stability of reaction intermediates.
Solid-State NMR: To characterize the structure of stable adducts and polymeric materials.
Density Functional Theory (DFT) Calculations: To model reaction pathways, predict transition state energies, and rationalize observed reactivity and selectivity. Computational studies are crucial for understanding reaction mechanisms at a molecular level. researchgate.net
By pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a versatile tool for modern organic synthesis and catalysis.
Q & A
Q. What are the established synthetic routes for tert-Butyl(dichloro)borane, and what methodological considerations ensure reproducibility?
this compound is typically synthesized via the reaction of tert-butanol with boron trichloride (BCl₃) under controlled anhydrous conditions. Key steps include:
- Reagent drying : Use molecular sieves or distillation to remove moisture from tert-butanol.
- Inert atmosphere : Conduct reactions under argon/nitrogen to prevent hydrolysis of BCl₃.
- Temperature control : Maintain temperatures below 0°C to minimize side reactions (e.g., decomposition to boric acid derivatives). Purification involves fractional distillation under reduced pressure to isolate the product .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Based on safety data sheets (SDS):
- Flammability : Classified as a Category 2 flammable liquid (GHS02) with a flash point <23°C. Use explosion-proof equipment and avoid open flames .
- Reactivity : Reacts violently with water, alcohols, and amines. Store in sealed containers under inert gas .
- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for manipulations .
Q. How can the structural integrity of this compound be validated post-synthesis?
- NMR spectroscopy : ¹¹B NMR typically shows a peak near δ 80-85 ppm for dichloroboranes. ¹H NMR confirms tert-butyl group integration (9H singlet at δ 1.0-1.3 ppm) .
- X-ray crystallography : For unambiguous confirmation, use single-crystal diffraction with phase annealing methods (e.g., SHELX-90) to resolve boron-centered geometries .
Advanced Research Questions
Q. What strategies mitigate conflicting data in reactivity studies of this compound with nucleophiles?
Discrepancies in reactivity (e.g., with alcohols vs. thiols) arise from solvent polarity and steric effects. Methodological solutions:
- Kinetic vs. thermodynamic control : Use low temperatures (-78°C) and polar aprotic solvents (THF) to favor kinetic products.
- Computational modeling : Apply density functional theory (DFT) to predict transition states and compare with experimental outcomes .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
Q. How does this compound function in catalytic systems for hydroboration or cross-coupling reactions?
As a Lewis acid catalyst, it facilitates:
- Hydroboration : Activates alkenes via boron coordination, enabling anti-Markovnikov addition. Optimize by tuning stoichiometry (1-5 mol%) and solvent (hexane/THF mixtures) .
- Cross-coupling : In Suzuki-Miyaura reactions, use palladium complexes with this compound as a transmetalation agent. Monitor catalytic turnover via GC-MS or ¹⁹F NMR for fluorinated substrates .
Q. What computational approaches predict the stability and reactivity of this compound derivatives?
- Molecular dynamics (MD) simulations : Model decomposition pathways under thermal stress (e.g., B-Cl bond cleavage at >100°C).
- Electrostatic potential maps : Identify electrophilic boron centers for nucleophilic attack using Gaussian09 or ORCA software .
- QSPR models : Correlate substituent effects (e.g., tert-butyl vs. phenyl groups) with hydrolysis rates .
Methodological Resources
- Synthetic protocols : Refer to organoboron chemistry handbooks (e.g., Comprehensive Organometallic Chemistry) for optimized procedures.
- Safety compliance : Follow OSHA HCS guidelines for flammables and corrosives .
- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
